N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a quinazolinone core fused with a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety. The quinazolinone group (2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl) is a heterocyclic scaffold known for its pharmacological relevance, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-9-7-16(13-19(20)23(27)26(15)17-5-3-2-4-6-17)25-32(28,29)18-8-10-21-22(14-18)31-12-11-30-21/h2-10,13-14,25H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOULWMIHZRXROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)N1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The benzodioxine ring is then introduced via a condensation reaction with catechol derivatives. Finally, the sulfonamide group is added through a sulfonation reaction using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinone compounds.
Scientific Research Applications
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzodioxine ring and sulfonamide group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
The compound is structurally analogous to sulfonamide derivatives bearing the 2,3-dihydro-1,4-benzodioxine scaffold. Below is a detailed comparison with key analogs:
Structural and Molecular Comparisons
Key Observations :
- The target compound’s quinazolinone group replaces the 4-methylbenzene group in analogs like Compound 3, likely altering electronic properties and steric interactions .
- Substituents on the sulfonamide nitrogen (e.g., bromoethyl in 5a, phenylpropyl in 5c) significantly influence bioactivity, as seen in antibacterial and lipoxygenase assays .
Antibacterial Activity
Key Observations :
- Compound 5a, with a bromoethyl group, shows broad-spectrum antibacterial activity comparable to ciprofloxacin .
- The target compound’s quinazolinone moiety may enhance activity against Gram-positive bacteria, a hypothesis supported by the known efficacy of quinazolinones in disrupting bacterial folate synthesis .
Lipoxygenase Inhibition
| Compound | IC50 (Lipoxygenase) | Reference |
|---|---|---|
| Target Compound | Not reported | - |
| Compound 5c | 85.79 ± 0.48 mM | |
| Compound 5e | 89.32 ± 0.34 mM | |
| Baicalein (Std.) | 22.41 ± 1.3 mM |
Key Observations :
- Compounds 5c and 5e exhibit moderate lipoxygenase inhibition, likely due to their bulky hydrophobic substituents (e.g., phenylpropyl, chlorobenzyl) .
Physicochemical Properties
| Property | Target Compound | Compound 3 |
|---|---|---|
| Hydrogen Bond Donors | 2 (NH, SO₂NH) | 1 (SO₂NH) |
| LogP (Predicted) | ~3.5 (moderate lipo.) | ~2.8 (less lipophilic) |
| Solubility | Likely low | Moderate in DMSO |
Key Observations :
- The target compound’s higher molecular weight and additional hydrogen bond donor (quinazolinone NH) may reduce solubility compared to simpler analogs like Compound 3 .
Biological Activity
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that belongs to the quinazolinone family. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a quinazolinone core with a benzodioxine moiety. The presence of sulfonamide enhances its pharmacological profile. Its molecular formula is , and it exhibits significant solubility in various organic solvents.
Antimicrobial Activity
Research indicates that compounds similar to N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine have shown promising antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Case Study : In a study by Dhumal et al., compounds with similar structural motifs exhibited significant inhibition of Mycobacterium bovis, highlighting their potential as antitubercular agents. The mechanism of action was linked to the inhibition of key enzymes involved in fatty acid biosynthesis, which are crucial for bacterial survival .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been well documented. Studies have indicated that compounds with the quinazolinone scaffold can induce apoptosis in cancer cells through various mechanisms.
- Inhibition of Kinases : Some derivatives inhibit specific kinases involved in cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cell lines treated with these compounds.
- Cell Cycle Arrest : Certain compounds have shown the ability to halt the cell cycle at specific phases, preventing tumor growth.
Pharmacological Applications
Given its diverse biological activities, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine has potential applications in:
- Antimicrobial therapies : As a treatment for resistant bacterial strains.
- Cancer therapeutics : Targeting specific types of tumors with known sensitivity to quinazolinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
